Hydrolysis Rate Comparison: DL-Leucylglycylglycine vs. DL-Leucylglycine by S. griseus Peptidase
The peptidase isolated from Streptomyces griseus ATCC 3463 culture filtrate exhibits markedly divergent hydrolysis rates depending on peptide chain length. DL-Leucylglycylglycine is hydrolyzed rapidly, whereas the dipeptide analog DL-leucylglycine is hydrolyzed only slowly under identical experimental conditions [1]. This differential cleavage rate establishes the tripeptide as the preferred substrate for characterizing this enzyme class.
| Evidence Dimension | Relative hydrolysis rate by S. griseus peptidase |
|---|---|
| Target Compound Data | Rapid hydrolysis (qualitative) |
| Comparator Or Baseline | DL-leucylglycine (dipeptide analog): Slow hydrolysis (qualitative) |
| Quantified Difference | Marked difference in rate (rapid vs. slow) |
| Conditions | S. griseus ATCC 3463 peptidase preparation, pH 8.0 |
Why This Matters
Researchers procuring this compound for S. griseus peptidase studies should select DL-Leu-Gly-Gly over the dipeptide analog DL-leucylglycine to ensure adequate substrate turnover and assay signal.
- [1] Nomoto M, Narahashi Y, Murakami M. Studies on Proteolytic Enzymes of Streptomyces griseus Part. II. Some Properties of the Peptidase from Culture Media of Streptomyces griseus ATCC 3463. Agricultural and Biological Chemistry. 1962;26(11):728-733. View Source
